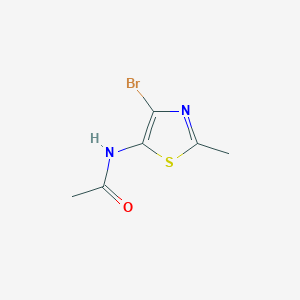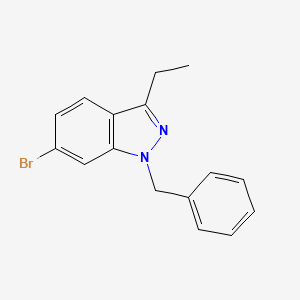
1-benzyl-6-bromo-3-ethyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-bromo-3-ethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a benzyl group at the first position, a bromine atom at the sixth position, and an ethyl group at the third position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-bromo-3-ethyl-1H-indazole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with suitable electrophiles. For instance, the reaction of 2-bromo-6-ethylbenzaldehyde with phenylhydrazine followed by cyclization can yield the desired indazole derivative. The reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-6-bromo-3-ethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or hydrazines.
Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted indazoles with various functional groups at the sixth position.
- N-oxides or reduced derivatives depending on the reaction conditions .
Applications De Recherche Scientifique
1-Benzyl-6-bromo-3-ethyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its derivatives have shown promising activity against various biological targets.
Biological Studies: It is used as a probe to study enzyme inhibition and receptor binding in biological systems.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 1-benzyl-6-bromo-3-ethyl-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-ethyl-1H-indazole: Lacks the bromine atom at the sixth position.
6-Bromo-3-ethyl-1H-indazole: Lacks the benzyl group at the first position.
1-Benzyl-6-bromo-1H-indazole: Lacks the ethyl group at the third position.
Uniqueness: 1-Benzyl-6-bromo-3-ethyl-1H-indazole is unique due to the combination of substituents at the first, third, and sixth positions, which can significantly influence its biological activity and chemical reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C16H15BrN2 |
|---|---|
Poids moléculaire |
315.21 g/mol |
Nom IUPAC |
1-benzyl-6-bromo-3-ethylindazole |
InChI |
InChI=1S/C16H15BrN2/c1-2-15-14-9-8-13(17)10-16(14)19(18-15)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Clé InChI |
PTINMYFLLIUAIX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C2=C1C=CC(=C2)Br)CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B8482349.png)
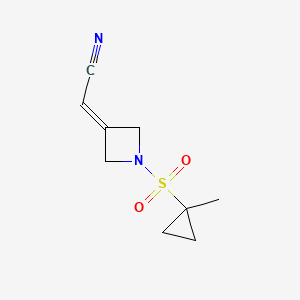
![[5-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopropyl]pyridin-3-yl]boronic acid](/img/structure/B8482358.png)
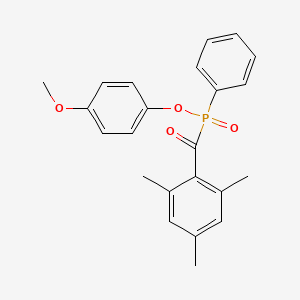
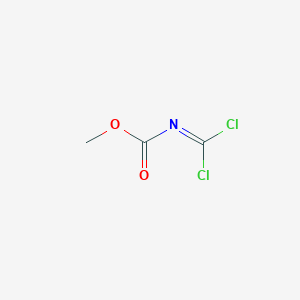
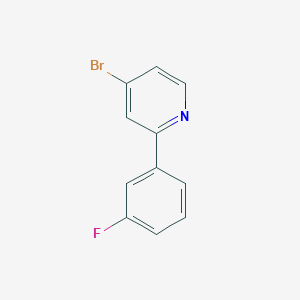
![1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE](/img/structure/B8482388.png)

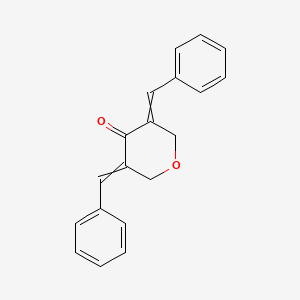
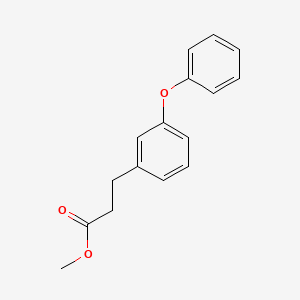
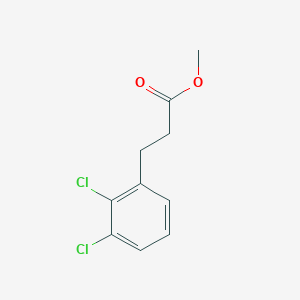
![3-Bromofuro[2,3-c]pyridine-5-carbaldehyde](/img/structure/B8482427.png)
![8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8482442.png)
